molecular formula C13H20N2 B2416426 1-(1-Phenylpropyl)piperazine CAS No. 944070-19-3

1-(1-Phenylpropyl)piperazine

Cat. No. B2416426
CAS RN: 944070-19-3
M. Wt: 204.317
InChI Key: JMCIDTWYFZBDNL-UHFFFAOYSA-N
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Description

1-(1-Phenylpropyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a chemical compound belonging to the family of piperazines.


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C13H20N2 . The InChI code is 1S/C13H20N2/c1-2-13(12-6-4-3-5-7-12)15-10-8-14-9-11-15/h3-7,13-14H,2,8-11H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 204.32 . It is a powder at room temperature .

Scientific Research Applications

Dopamine Transporter Ligands in Cocaine-Abuse Therapeutics

Research has explored the development of long-acting dopamine transporter ligands, including derivatives of 1-(1-Phenylpropyl)piperazine, as potential therapeutic agents for cocaine abuse. These derivatives displayed selective affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT), suggesting their potential in treating cocaine addiction (Hsin et al., 2002).

Synthesis of Dopamine Uptake Inhibitors

Another study focused on the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor related to this compound. This research aimed at developing a robust process for the preparation of this compound, emphasizing the elimination of chromatographic purifications and the use of environmentally friendly reagents (Ironside et al., 2002).

Opioid Receptor Antagonists

A study discovered that 1-substituted 4-(3-hydroxyphenyl)piperazines, including derivatives of this compound, are pure opioid receptor antagonists. These compounds demonstrated significant potency at μ, δ, and κ receptors, showing promise as opioid receptor antagonists in pharmacological applications (Carroll et al., 2010).

Antitumor Activity Against Breast Cancer Cells

This compound derivatives have been synthesized and investigated for their potential anticancer activities. A study found that certain derivatives showed promising antiproliferative effects against MCF-7 breast cancer cells, highlighting their potential in cancer treatment (Yurttaş et al., 2014).

Central Pharmacological Activity in Therapeutic Tools

Research has identified many piperazine derivatives, including this compound, for their central pharmacological activity. These derivatives have been studied for various therapeutic applications such as antipsychotic, antidepressant, and anxiolytic applications, demonstrating their versatility in medicinal chemistry (Brito et al., 2018).

Safety and Hazards

When handling 1-(1-Phenylpropyl)piperazine, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be prevented, and non-sparking tools should be used .

Future Directions

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may focus on further diversifying the structures of piperazine derivatives, potentially leading to the discovery of new drugs with improved pharmacological properties .

properties

IUPAC Name

1-(1-phenylpropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-13(12-6-4-3-5-7-12)15-10-8-14-9-11-15/h3-7,13-14H,2,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCIDTWYFZBDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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